Gyromitrin

Description

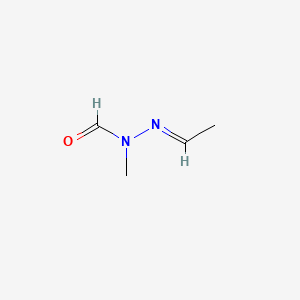

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(E)-ethylideneamino]-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c1-3-5-6(2)4-7/h3-4H,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAGWKUTFZRWSB-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=NN(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=N/N(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872971 | |

| Record name | N'-[(1E)-Ethylidene]-N-methylformohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] | |

| Record name | Gyromitrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

143 °C | |

| Record name | GYROMITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ACETONE, BENZENE, CARBON TETRACHLORIDE, CHLOROFORM, DIETHYL ETHER, ETHANOL, ETHYL ACETATE, METHANOL, DICHLOROMETHANE AND WATER | |

| Record name | GYROMITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.05 @ 20 °C | |

| Record name | GYROMITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQ | |

CAS No. |

16568-02-8, 61748-21-8 | |

| Record name | Gyromitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016568028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GYROMITRIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-[(1E)-Ethylidene]-N-methylformohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GYROMITRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9J72G0T46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GYROMITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

19.5 °C (VACUUM) | |

| Record name | GYROMITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Discovery and Isolation of Gyromitrin from Gyromitra esculenta: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gyromitrin, a volatile and heat-sensitive mycotoxin found in the ascomycete mushroom Gyromitra esculenta, commonly known as the false morel, has been the subject of toxicological and chemical research for decades. Its discovery in 1968 elucidated the cause of long-documented poisonings characterized by a range of symptoms from gastrointestinal distress to severe neurological and hepatic damage. This technical guide provides a comprehensive overview of the historical discovery, methods of isolation and detection, quantitative analysis, and the metabolic pathway of this compound. Detailed experimental protocols for its extraction and analysis are presented, alongside a summary of its toxicological data. This document aims to serve as a key resource for professionals engaged in mycology, toxicology, and natural product chemistry.

Introduction

The fungus Gyromitra esculenta, despite its specific epithet "esculenta" meaning edible, is responsible for numerous cases of poisoning, some of which have been fatal.[1] For over a century, the toxic principle of this mushroom remained elusive, with inconsistent effects observed among individuals who consumed it.[2][3] This variability was often attributed to individual sensitivity or preparation methods. In 1968, German scientists List and Luft successfully isolated and identified the primary toxic compound as N-methyl-N-formylhydrazone, which they named this compound.[2] This discovery was a pivotal moment in mycotoxicology, paving the way for a deeper understanding of its mechanism of action and the development of analytical methods for its detection.

This compound itself is a prodrug, which upon ingestion is hydrolyzed into the highly toxic metabolite monomethylhydrazine (MMH).[2][4] This guide will delve into the scientific journey of this compound, from its initial discovery to modern analytical techniques for its isolation and quantification.

Discovery and Historical Context

Prior to the identification of this compound, the toxicity of Gyromitra esculenta was a perplexing issue. In 1885, a substance named "helvellic acid" was erroneously proposed as the toxic agent.[2] The inconsistent nature of poisonings, where some individuals could consume the mushroom without ill effect while others experienced severe symptoms from the same batch, complicated early investigations.[2][3]

The breakthrough came in 1968 when List and Luft isolated the volatile, water-soluble hydrazine compound, this compound.[2] Their work revealed that each kilogram of fresh Gyromitra esculenta contained approximately 1.2 to 1.6 grams of the toxin.[2] This discovery provided a chemical basis for the observed toxicity and explained why methods like boiling and drying, which can volatilize or hydrolyze the compound, could reduce the mushroom's poisonous effects.[4][5]

Physicochemical Properties and Quantitative Data

This compound (IUPAC name: N′-Ethylidene-N-methylformohydrazide) is a colorless, volatile liquid with a boiling point of 143 °C.[2][6] It is soluble in water, which facilitates its removal through proper cooking methods.[2][5] The key physicochemical and toxicological data for this compound and its metabolites are summarized in the tables below.

| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| This compound | 16568-02-8 | C₄H₈N₂O | 100.121 | 143 |

| N-methyl-N-formylhydrazine (MFH) | 758-17-8 | C₂H₆N₂O | 74.08 | - |

| Monomethylhydrazine (MMH) | 60-34-4 | CH₆N₂ | 46.07 | 87.5 |

| Table 1: Physicochemical Properties of this compound and its Metabolites. |

| Compound | Test Organism | LD₅₀ (mg/kg) | Route of Administration |

| This compound | Mouse | 244[2], 344[7] | Oral |

| This compound | Rat | 320[7] | Oral |

| This compound | Rabbit | 50-70[2][7] | Oral |

| N-methyl-N-formylhydrazine (MFH) | Mouse | 118[7] | Oral |

| N-methyl-N-formylhydrazine (MFH) | Rat | 400[7] | Oral |

| Monomethylhydrazine (MMH) | Human (estimated) | 1.6-4.8 (children), 4.8-8 (adults)[2] | Oral |

| Table 2: Acute Toxicity Data (LD₅₀) of this compound and its Metabolites. |

| Mushroom State | This compound Content | Reference |

| Fresh (wet weight) | 40 - 732 mg/kg | [8] |

| Fresh (wet weight) | 1200 - 1600 mg/kg | [2] |

| Dried | 0.05% - 0.3% | [7] |

| Dried | 0.05% - 0.5% | [8] |

| Table 3: this compound Content in Gyromitra esculenta. |

Experimental Protocols: Isolation and Detection

The isolation and detection of this compound have evolved from classical chemical methods to highly sensitive chromatographic techniques.

Extraction of this compound from Gyromitra esculenta

This protocol is based on modern liquid-liquid extraction techniques suitable for subsequent analysis by LC-MS/MS.[8]

Materials:

-

Fresh or dried Gyromitra esculenta samples

-

Deionized water

-

Acetonitrile

-

Sodium chloride

-

Magnesium sulfate

-

Homogenizer (e.g., SPEX 2000 Geno grinder)

-

Centrifuge

-

50 mL polypropylene centrifuge tubes

-

Syringe filters (0.22 µm)

Procedure:

-

Weigh 5 g of homogenized mushroom sample into a 50 mL centrifuge tube.

-

Add 10 mL of deionized water and vortex for 30 seconds.

-

Add 10 mL of acetonitrile and homogenize using a Geno grinder at 2,000 strokes/min for 10 minutes.

-

Add 2 g of sodium chloride and 2 g of anhydrous magnesium sulfate to the tube.

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge the tube at 4,000 rpm for 5 minutes to separate the layers.

-

The upper acetonitrile layer contains the extracted this compound.

-

Carefully transfer the acetonitrile layer to a clean tube.

-

Filter the extract through a 0.22 µm syringe filter into an autosampler vial for analysis.

Detection and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current method of choice for the sensitive and specific quantification of this compound.

Instrumentation:

-

LC-MS/MS system (e.g., Agilent 1200 series HPLC coupled to an AB Sciex 4000 QTRAP mass spectrometer)

-

C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm)

LC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate this compound from matrix components.

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 10 µL

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Precursor Ion (Q1): m/z 101

-

Product Ions (Q3): m/z 60 (quantification), m/z 73 (confirmation), m/z 58 (additional confirmation)[8]

Quantification:

-

A calibration curve is constructed using matrix-matched standards.

-

The concentration of this compound in the sample is determined by comparing the peak area of the quantification ion to the calibration curve.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Analysis

Caption: Workflow for the extraction and analysis of this compound.

Metabolic Pathway of this compound Toxicity

Caption: Metabolic activation and toxicity pathways of this compound.

Mechanism of Toxicity

The toxicity of Gyromitra esculenta is not due to this compound itself, but rather its hydrolysis and metabolic products.[2]

-

Hydrolysis: Upon ingestion, the acidic environment of the stomach hydrolyzes this compound into N-methyl-N-formylhydrazine (MFH).[1][9]

-

Metabolism: MFH is then metabolized in the liver, primarily by the cytochrome P450 enzyme system, to form the highly reactive and toxic compound monomethylhydrazine (MMH).[1][2]

-

Inhibition of Vitamin B6: MMH interferes with the action of vitamin B6 (pyridoxine) by inhibiting the enzyme pyridoxal phosphokinase.[1][9] This enzyme is crucial for converting pyridoxine into its active form, pyridoxal 5-phosphate, a vital cofactor in numerous enzymatic reactions, including the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA).[9] Reduced GABA levels in the central nervous system can lead to the neurological symptoms observed in this compound poisoning, such as seizures and convulsions.[1]

-

Hepatotoxicity: The metabolism of MMH also generates reactive methyl radicals, which cause oxidative stress and lead to liver cell necrosis.[2] This accounts for the jaundice and severe liver damage seen in serious poisoning cases.

-

Gastrointestinal Effects: MMH is also an inhibitor of the enzyme diamine oxidase, which leads to an increase in histamine levels, resulting in headaches, nausea, vomiting, and abdominal pain.[2]

Conclusion

The discovery and characterization of this compound from Gyromitra esculenta represent a significant advancement in the field of mycotoxicology. Understanding its chemical nature, mechanism of toxicity, and the development of sensitive analytical methods are crucial for public health and food safety. This guide provides a foundational resource for researchers and professionals, summarizing the key scientific data and methodologies related to this potent mycotoxin. Further research into the distribution of this compound in other fungal species and the development of rapid detection methods remain important areas of investigation.

References

- 1. Gyromitra Mushroom Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. fungimag.com [fungimag.com]

- 4. Gyromitra esculenta - Wikipedia [en.wikipedia.org]

- 5. ruokavirasto.fi [ruokavirasto.fi]

- 6. biosynth.com [biosynth.com]

- 7. mmsl.cz [mmsl.cz]

- 8. fda.gov [fda.gov]

- 9. The most dreadful mushroom toxins: a review of their toxicological mechanisms, chemical structural characteristics, and treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Acetaldehyde N-methyl-N-formylhydrazone (Gyromitrin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and biological activities of acetaldehyde N-methyl-N-formylhydrazone, a compound more commonly known as gyromitrin.[1] Found naturally in certain species of Gyromitra mushrooms, this volatile hydrazone is of significant interest due to its toxicity and carcinogenic potential, which arise from its in vivo hydrolysis to N-methyl-N-formylhydrazine (MFH) and subsequently to the highly reactive metabolite, monomethylhydrazine (MMH). This document details the physicochemical characteristics of this compound, outlines experimental protocols for its synthesis and analysis, and explores its metabolic pathway and toxicological profile. The information presented herein is intended to serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development.

Chemical and Physical Properties

Acetaldehyde N-methyl-N-formylhydrazone, or this compound, is a colorless liquid with a molecular formula of C4H8N2O and a molecular weight of 100.12 g/mol .[1] It is a volatile and water-soluble compound, a characteristic that plays a significant role in both its natural occurrence and its toxicokinetics.[2] The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N'-(ethan-1-ylidene)-N-methylformohydrazide | [1] |

| Synonyms | This compound, Acetaldehyde methylformylhydrazone | [1] |

| CAS Number | 16568-02-8 | [1] |

| Molecular Formula | C4H8N2O | [1] |

| Molecular Weight | 100.12 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 143 °C | [3] |

| Melting Point | 19.5 °C | [3] |

| Density | 1.05 g/cm³ | [3] |

| Solubility | Soluble in water | [2] |

Experimental Protocols

Synthesis of Acetaldehyde N-methyl-N-formylhydrazone

The synthesis of this compound is a two-step process that was first reported in 1968.[1][4] The procedure involves the initial formation of N-methyl-N-formylhydrazine from the reaction of methylhydrazine and ethyl formate, followed by the condensation of the resulting hydrazine with acetaldehyde.

Step 1: Synthesis of N-methyl-N-formylhydrazine

-

Reaction: Methylhydrazine reacts with ethyl formate in a nucleophilic acyl substitution reaction to yield N-methyl-N-formylhydrazine and ethanol.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of methylhydrazine and ethyl formate in a suitable solvent such as ethanol.

-

The reaction is typically carried out at room temperature with stirring for several hours or can be gently heated to accelerate the reaction. A mildly exothermic reaction may be observed.

-

Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the solvent and any unreacted starting materials are removed under reduced pressure to yield crude N-methyl-N-formylhydrazine.

-

The crude product can be purified by vacuum distillation.

-

Step 2: Condensation with Acetaldehyde to form this compound

-

Reaction: N-methyl-N-formylhydrazine undergoes a condensation reaction with acetaldehyde to form the corresponding hydrazone, acetaldehyde N-methyl-N-formylhydrazone (this compound).

-

Procedure:

-

Dissolve the purified N-methyl-N-formylhydrazine in a suitable solvent, such as diethyl ether or dichloromethane, in a reaction vessel.

-

Cool the solution in an ice bath.

-

Slowly add a slight molar excess of acetaldehyde to the cooled solution with continuous stirring.

-

Allow the reaction mixture to stir for several hours at a low temperature, gradually warming to room temperature.

-

The reaction progress can be monitored by TLC or GC.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

-

Experimental Workflow for the Synthesis of Acetaldehyde N-methyl-N-formylhydrazone

Caption: A two-step synthesis of this compound.

Analytical Methods for the Determination of Acetaldehyde N-methyl-N-formylhydrazone

Several analytical methods have been developed for the detection and quantification of this compound, particularly in its natural source, Gyromitra mushrooms.

2.2.1. Extraction from Mushroom Samples

A common method for extracting this compound from mushroom tissue involves solvent extraction.

-

Procedure:

-

Homogenize fresh or dried mushroom samples.

-

Extract the homogenized tissue with a suitable solvent, such as methanol or aqueous acetonitrile.

-

The extraction can be facilitated by shaking or sonication.

-

Centrifuge the mixture to separate the solid debris from the supernatant containing the extracted this compound.

-

The supernatant can be further purified using solid-phase extraction (SPE) if necessary.

-

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive and specific method for the analysis of the volatile this compound.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column is typically used for separation.

-

Injection: A split/splitless injector is commonly employed.

-

Detection: The mass spectrometer is operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

2.2.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of this compound and its metabolites.

-

Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole).

-

Column: A reversed-phase C18 column is often used for separation.

-

Mobile Phase: A gradient of water and an organic solvent, such as acetonitrile or methanol, often with a modifier like formic acid, is used for elution.

-

Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantification.

In Vitro Hydrolysis of Acetaldehyde N-methyl-N-formylhydrazone

The hydrolysis of this compound to its toxic metabolites can be studied in vitro under conditions that mimic the acidic environment of the stomach.[5]

-

Objective: To determine the rate of hydrolysis of this compound to N-methyl-N-formylhydrazine (MFH) and monomethylhydrazine (MMH) at different pH values.

-

Procedure:

-

Prepare buffer solutions at various acidic pH levels (e.g., pH 1, 2, and 3).

-

Add a known concentration of this compound to each buffer solution at a constant temperature (e.g., 37°C to simulate physiological conditions).

-

At specific time intervals, withdraw aliquots from the reaction mixtures.

-

Quench the reaction immediately, for example, by neutralizing the acid or by rapid cooling.

-

Analyze the samples using a suitable analytical method, such as LC-MS/MS, to quantify the concentrations of remaining this compound and the formed MFH and MMH.

-

Plot the concentration of this compound versus time to determine the hydrolysis rate constant and half-life at each pH.

-

Biological Activities and Signaling Pathways

The toxicity of acetaldehyde N-methyl-N-formylhydrazone is not due to the compound itself but rather its metabolic activation products.

Metabolic Pathway

In the acidic environment of the stomach, this compound undergoes hydrolysis to form N-methyl-N-formylhydrazine (MFH).[6] MFH is then further hydrolyzed, primarily in the liver, to the ultimate toxicant, monomethylhydrazine (MMH).[6]

Metabolic Pathway of Acetaldehyde N-methyl-N-formylhydrazone

Caption: The metabolic activation of this compound.

Mechanism of Toxicity

Monomethylhydrazine (MMH) is a highly reactive compound that exerts its toxic effects through several mechanisms:

-

Hepatotoxicity: MMH is a potent hepatotoxin, causing liver damage that can range from elevated liver enzymes to severe necrosis. The exact mechanism is not fully elucidated but is thought to involve the generation of reactive oxygen species and subsequent oxidative stress.

-

Neurotoxicity: MMH interferes with the metabolism of vitamin B6 (pyridoxine), a crucial cofactor for the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting the enzyme pyridoxal kinase, MMH depletes the active form of vitamin B6, leading to reduced GABA levels and resulting in neurological symptoms such as seizures.

-

Carcinogenicity: MMH has been shown to be carcinogenic in animal studies. It is a genotoxic compound that can damage DNA, leading to mutations and an increased risk of cancer.

Conclusion

Acetaldehyde N-methyl-N-formylhydrazone (this compound) is a naturally occurring toxin with significant implications for human health. Its chemical properties, particularly its volatility and solubility, contribute to its presence in certain foods and its rapid absorption and metabolism in the body. Understanding the experimental protocols for its synthesis and analysis is crucial for research into its toxicology and for the development of potential therapeutic interventions for this compound poisoning. The metabolic activation of this compound to the highly toxic monomethylhydrazine underscores the importance of studying its metabolic pathways to fully comprehend its mechanism of action. This technical guide provides a foundational resource for scientists and researchers working with this hazardous yet scientifically intriguing compound.

References

- 1. This compound | C4H8N2O | CID 9548611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 16568-02-8 | RAA56802 | Biosynth [biosynth.com]

- 4. N-methyl-N-formylhydrazine synthesis - chemicalbook [chemicalbook.com]

- 5. Formation of methylhydrazine from acetaldehyde N-methyl-N-formylhydrazone, a component of Gyromitra esculenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mmsl.cz [mmsl.cz]

Whitepaper: Gyromitrin Mechanism of Action and Hydrolysis to Monomethylhydrazine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gyromitrin is a mycotoxin found in several species of the fungal genus Gyromitra, commonly known as "false morels."[1] While historically consumed after specific preparation, these mushrooms pose a significant toxicological risk due to the in vivo hydrolysis of this compound into the highly reactive and toxic compound, monomethylhydrazine (MMH).[1][2] This document provides a comprehensive technical overview of the chemical transformation of this compound, the multi-faceted mechanism of action of its primary metabolite MMH, and the resultant clinical manifestations. The core toxic mechanism involves the inhibition of pyridoxal 5'-phosphate-dependent enzymes, leading to severe neurological, hepatic, and hematological effects.[1][2] We present quantitative toxicological data, detail key experimental protocols for detection and analysis, and illustrate the critical biochemical pathways using standardized diagrams.

Chemistry and In Vivo Hydrolysis of this compound

This compound, chemically identified as N'-ethylidene-N-methylformohydrazide (C₄H₈N₂O), is a volatile and water-soluble compound.[1] It is inherently unstable and functions as a prodrug, undergoing rapid hydrolysis under acidic conditions, such as those found in the human stomach.[1][3] This process occurs in a two-step sequence, yielding the principal toxic agent, monomethylhydrazine (MMH).

The hydrolysis begins with the rapid conversion of this compound to an intermediate, N-methyl-N-formylhydrazine (MFH).[4][5] This is followed by a slower hydrolysis of MFH to MMH.[4][6] It is estimated that approximately 35% of ingested this compound is ultimately converted to MMH, though this can vary based on individual stomach acidity.[1] Higher acidity promotes a greater conversion rate.[1]

Caption: Acid-catalyzed hydrolysis of this compound in the stomach.

Core Mechanism of Action: Monomethylhydrazine (MMH) Toxicity

MMH is a potent, multi-system toxin. Its deleterious effects are primarily attributed to its high reactivity, particularly its interaction with pyridoxal 5'-phosphate (PLP), the active form of vitamin B6.[1][2]

Central Nervous System (CNS) Toxicity: GABA Synthesis Inhibition

The most critical neurological effect of MMH is the disruption of neurotransmitter synthesis. MMH directly interferes with the function of pyridoxal 5'-phosphate (PLP), an essential coenzyme for over 140 enzymatic reactions, including the synthesis of the primary inhibitory neurotransmitter in the CNS, gamma-aminobutyric acid (GABA).[1][7][8]

MMH, being a hydrazine derivative, reacts with the aldehyde group of PLP to form a stable hydrazone.[1] This reaction effectively sequesters and inactivates PLP. The enzyme glutamic acid decarboxylase (GAD), which catalyzes the conversion of glutamate to GABA, is PLP-dependent.[2][9] The depletion of available PLP leads to a sharp decrease in GAD activity and a subsequent reduction in GABA synthesis.[2][10] The resulting GABA deficiency removes inhibitory signals in the brain, leading to unchecked neuronal excitation, which manifests clinically as seizures, vertigo, ataxia, and in severe cases, coma.[1][2]

Caption: MMH inactivates PLP, inhibiting GABA synthesis.

Hepatotoxicity

MMH is a potent hepatotoxin. After absorption, it undergoes metabolic activation in the liver, primarily via the cytochrome P450 enzyme system.[1][11] This process generates highly reactive intermediates, including methyl radicals and nitrosamides.[1][11] These reactive species induce significant oxidative stress and covalently bind to cellular macromolecules, leading to lipid peroxidation, disruption of cellular membranes, and ultimately, hepatocellular necrosis and liver failure.[1] Clinical signs of liver damage, such as jaundice, typically appear 2 to 3 days post-ingestion.[2][12]

Caption: Bioactivation of MMH leading to liver necrosis.

Hematological and Other Toxic Effects

-

Oxidative Stress and Hemolysis: MMH induces oxidative damage to red blood cells, leading to the oxidation of hemoglobin to methemoglobin, a form incapable of binding and transporting oxygen.[1] This results in methemoglobinemia, causing cyanosis and shortness of breath.[1] Severe oxidative stress can also damage erythrocyte membranes, causing hemolysis.[10]

-

Diamine Oxidase Inhibition: MMH and its precursor MFH are known inhibitors of diamine oxidase (DAO), the enzyme responsible for degrading histamine.[1][11] Inhibition of DAO leads to elevated systemic histamine levels, which can contribute to gastrointestinal symptoms, headaches, and flushing.[1][13]

Quantitative Toxicological Data

The toxicity of this compound varies significantly between species. The data presented below are compiled from various animal studies and estimations for humans.

Table 1: this compound Content in Gyromitra Species

| Species | This compound Content (mg/kg wet weight) | Reference(s) |

|---|---|---|

| Gyromitra esculenta | 40 - 732 | [1] |

| Gyromitra gigas | Low to Undetectable | [14][15] |

| Gyromitra venenata | 100 - 3000 (dried) |[14] |

Table 2: Median Lethal Dose (LD₅₀) of this compound

| Species | Route | LD₅₀ (mg/kg) | Reference(s) |

|---|---|---|---|

| Human (estimated) | Oral | 30 - 50 | [1] |

| Rabbit | Oral | 50 - 70 | [1][4] |

| Mouse | Oral | 244 - 344 | [1][4] |

| Rat | Oral | 320 |[4] |

Table 3: Estimated Median Lethal Dose (LD₅₀) of Monomethylhydrazine (MMH) in Humans

| Population | Route | LD₅₀ (mg/kg) | Reference(s) |

|---|---|---|---|

| Children | Oral | 1.6 - 4.8 | [1] |

| Adults | Oral | 4.8 - 8.0 |[1] |

Key Experimental Protocols

Protocol: Quantification of this compound via MMH Derivatization and GC-MS

This method determines the total this compound content by hydrolyzing it to MMH, which is then derivatized for analysis.[16][17]

-

Sample Preparation and Hydrolysis:

-

Derivatization:

-

The resulting MMH in the hydrolysate is derivatized to make it volatile and suitable for GC analysis. A common derivatizing agent is pentafluorobenzoyl chloride (PFB-Cl).[1][16]

-

The reaction is performed in an appropriate solvent under controlled pH conditions. The resulting derivative is tris-pentafluorobenzoyl methylhydrazine (tris-PFB-MH).[16]

-

-

Extraction:

-

The derivatized product is extracted from the aqueous solution into an organic solvent (e.g., hexane or toluene).

-

-

GC-MS Analysis:

-

The organic extract is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

GC Conditions: A capillary column suitable for separating the derivative is used. Temperature programming is employed to ensure optimal separation.

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. The derivative is identified by its characteristic retention time and mass spectrum, and quantified using selected ion monitoring (SIM) or by comparing the total ion current to a standard curve prepared with MMH standards.[16]

-

Caption: Workflow for analyzing this compound content in mushrooms.

Protocol: In Vivo Acute Toxicity Assessment in Mice

This protocol outlines the determination of an oral LD₅₀ value for this compound.

-

Animals: Use a statistically significant number of mice (e.g., Swiss-Webster strain), divided into several dose groups and a control group.

-

Test Substance Administration:

-

This compound is dissolved in a suitable vehicle (e.g., water or saline).

-

The substance is administered orally (p.o.) via gavage to the test groups in geometrically increasing doses. The control group receives the vehicle only.

-

-

Observation:

-

Data Analysis:

-

The number of mortalities in each dose group is recorded.

-

The LD₅₀ value, the dose estimated to be lethal to 50% of the animals, is calculated using appropriate statistical methods (e.g., probit analysis).

-

Conclusion

This compound's toxicity is a classic example of lethal synthesis, where a relatively benign precursor is metabolized into a highly potent toxin, monomethylhydrazine. The primary mechanism of MMH toxicity is the inactivation of pyridoxal 5'-phosphate, leading to a cascade of metabolic disruptions, most critically the inhibition of GABA synthesis in the central nervous system. This is further compounded by severe hepatotoxicity and hematological effects. Understanding these detailed biochemical pathways is crucial for the diagnosis and management of this compound poisoning, where the administration of pyridoxine serves as a direct and life-saving intervention. Further research into the genetic factors influencing individual susceptibility, such as acetylation phenotypes, may provide deeper insights into the variability of clinical outcomes.[15]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Gyromitra Mushroom Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. mmsl.cz [mmsl.cz]

- 5. fda.gov [fda.gov]

- 6. #092: this compound and Monomethylhydrazine (MMH) – Fungus Fact Friday [fungusfactfriday.com]

- 7. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 8. Human Metabolome Database: Showing metabocard for Pyridoxal 5'-phosphate (HMDB0001491) [hmdb.ca]

- 9. Inhibition of GABA synthesis in the prefrontal cortex increases locomotor activity but does not affect attention in the 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. emedicine.medscape.com [emedicine.medscape.com]

- 11. This compound | C4H8N2O | CID 9548611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdsearchlight.com [mdsearchlight.com]

- 13. seebeyondshop.com [seebeyondshop.com]

- 14. 1001 Mushrooms - Alden Dirks [aldendirks.com]

- 15. Corrected speciation and this compound content of false morels linked to ALS patients with mostly slow-acetylator phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Gas chromatography-mass spectrometry determination of the pentafluorobenzoyl derivative of methylhydrazine in false morel (Gyromitra esculenta) as a monitor for the content of the toxin this compound | SLU publication database (SLUpub) [publications.slu.se]

- 18. apps.dtic.mil [apps.dtic.mil]

In Vivo Metabolism and Toxicokinetics of Gyromitrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gyromitrin, chemically known as acetaldehyde N-methyl-N-formylhydrazone, is a mycotoxin found in several species of the fungal genus Gyromitra, most notably the false morel, Gyromitra esculenta. Despite its Latin name "esculenta" suggesting edibility, this mushroom is responsible for numerous cases of severe poisoning, which can manifest as acute gastrointestinal distress, neurological symptoms, and severe hepatotoxicity. The toxicity of this compound is not direct but arises from its in vivo biotransformation into highly reactive metabolites. This technical guide provides a comprehensive overview of the current understanding of the metabolism, toxicokinetics, and mechanisms of toxicity of this compound, intended for professionals in toxicology and drug development.

In Vivo Metabolism and Biotransformation

The toxicity of this compound is intrinsically linked to its metabolic activation in the body. The process begins after ingestion and involves a multi-step conversion to its ultimate toxic form.

Absorption and Initial Hydrolysis: Upon ingestion, this compound is readily absorbed. It is a volatile, water-soluble compound that is unstable and easily hydrolyzed, particularly in the acidic environment of the stomach[1][2]. This acid-catalyzed hydrolysis converts this compound into N-methyl-N-formylhydrazine (MFH)[3][4][5][6][7][8]. This initial conversion is a critical step, as poisoning can also occur from inhaling this compound-containing vapors during cooking, which then undergo similar metabolic processes[6].

Formation of Monomethylhydrazine (MMH): MFH is an intermediate metabolite that is further converted to monomethylhydrazine (MMH), the primary toxic agent responsible for the clinical manifestations of this compound poisoning[3][4][5][7][9]. This conversion occurs both in the stomach and, more significantly, in the liver through cytochrome P450-mediated oxidation[1][3]. It is estimated that approximately 35% of an ingested dose of this compound is ultimately transformed into MMH[1].

Individual sensitivity to this compound toxicity may be influenced by genetic factors, particularly the N-acetyltransferase-2 (NAT2) genotype. Individuals with a slow-acetylator phenotype may have a decreased rate of MFH detoxification, leading to the formation of larger amounts of MMH and thus an increased risk of neurotoxic and genotoxic effects[10][11].

Toxicokinetics

While comprehensive human toxicokinetic data for this compound are scarce, animal studies provide key insights into its absorption, distribution, metabolism, and excretion (ADME) profile[6].

-

Absorption: this compound is absorbed orally after consumption of the mushroom. Toxicosis can also result from the inhalation of vapors during the cooking process[6].

-

Distribution: Following absorption and metabolism, the toxic metabolite MMH is distributed to various organs. The primary target organs for toxicity are the central nervous system, liver, and kidneys, indicating significant distribution to these tissues[3].

-

Metabolism: As detailed above, the primary metabolic pathway involves hydrolysis to MFH and subsequent conversion to MMH[1][3][4]. Further metabolism of MMH in the liver can generate reactive intermediates, including methyl radicals, via cytochrome P450-regulated oxidative processes[1].

-

Excretion: Data on the excretion of this compound and its metabolites are limited. One study noted that rabbits excrete at least a portion of administered this compound unchanged in the urine[12].

Quantitative Toxicokinetic Data

Quantitative data on this compound are primarily limited to lethal dose studies in various animal models. These values highlight significant inter-species variability in sensitivity.

| Compound | Species | Route | LD₅₀ | Reference |

| This compound | Human (est.) | Oral | 30–50 mg/kg | [1] |

| Human (adult, est.) | Oral | 20-50 mg/kg | [2][6] | |

| Human (child, est.) | Oral | 10-30 mg/kg | [2][6] | |

| Mouse | Oral | 244 mg/kg | [1] | |

| Mouse | Oral | 344 mg/kg | [4][6] | |

| Rat | Oral | 320 mg/kg | [4][6] | |

| Rabbit | Oral | 50–70 mg/kg | [1][4][6] | |

| Chicken | Oral | No toxic effects at 400 mg/kg | [4][6] | |

| N-methyl-N-formylhydrazine (MFH) | Mouse | Oral | 118 mg/kg | [4] |

| Rat | Oral | 400 mg/kg | [4] | |

| Monomethylhydrazine (MMH) | Human (adult, est.) | Oral | 4.8–8 mg/kg | [1] |

| Human (child, est.) | Oral | 1.6–4.8 mg/kg | [1] | |

| Mouse | Oral | 33 mg/kg | [13] |

Mechanism of Toxicity

The toxicity of this compound is multifaceted, with its primary metabolite, MMH, disrupting several critical biological pathways.

Neurotoxicity: The most significant neurological effect of MMH is the induction of seizures. MMH inhibits pyridoxal phosphokinase, the enzyme responsible for converting pyridoxine (Vitamin B6) into its active form, pyridoxal 5-phosphate (P5P)[3]. P5P is an essential cofactor for the enzyme glutamic acid decarboxylase, which synthesizes the inhibitory neurotransmitter γ-aminobutyric acid (GABA)[3][9]. The resulting depletion of GABA leads to a state of CNS hyperexcitability, culminating in refractory seizures[3]. This mechanism is similar to that of the antituberculosis drug isoniazid[3].

Hepatotoxicity: MMH is a potent hepatotoxin. Liver damage is caused by direct exposure to MMH and its reactive metabolites[3]. The oxidative metabolism of MMH can lead to the formation of highly reactive methyl radicals, which induce oxidative stress and lipid peroxidation, causing direct damage to hepatocytes and leading to liver necrosis[1][2]. In severe cases, this can progress to acute liver failure[3].

Other Toxic Effects:

-

Gastrointestinal Irritation: Both MFH and MMH are direct irritants to the gastrointestinal mucosa, leading to common symptoms like nausea, vomiting, abdominal pain, and diarrhea[3].

-

Renal Injury: Acute kidney injury can occur due to direct MMH toxicity and dehydration resulting from severe gastrointestinal symptoms[3].

-

Carcinogenicity: MMH, MFH, and this compound itself have been demonstrated to be carcinogenic in animal models[1][10]. The mechanism is believed to involve the formation of methylating agents that can damage DNA, leading to the formation of adducts such as N-7-methylguanine and O6-methylguanine in liver and kidney DNA[10][14].

Experimental Protocols & Methodologies

The analysis of this compound and its metabolites in biological and fungal matrices requires specific and sensitive analytical techniques due to their volatility and reactivity.

Animal Models: Toxicological studies have predominantly used mice, rats, and rabbits to establish lethal doses and observe clinical effects[1][4][6]. Symptoms observed in these models include convulsions, hypersensitivity, weight loss, and fatty degeneration of the liver[4][6].

Analytical Techniques: The standard approach for quantifying this compound involves measuring its metabolite, MMH, as a proxy. Gas chromatography-mass spectrometry (GC-MS) is a commonly cited method[1][2][15]. More recent methods utilize liquid chromatography with tandem mass spectrometry (LC-MS/MS) for improved sensitivity and specificity[13].

Sample Preparation and Analysis Workflow (GC-MS Example): A typical workflow for the determination of total this compound content in mushroom samples is as follows:

-

Extraction: A sample of the mushroom (fresh or dried) is homogenized and extracted, often with an aqueous or organic solvent.

-

Acid Hydrolysis: The extract is subjected to acid hydrolysis to quantitatively convert all this compound and related hydrazone compounds into MMH[1][15].

-

Derivatization: Due to the high polarity and volatility of MMH, a derivatization step is necessary to make it suitable for GC analysis. A common agent is pentafluorobenzoyl chloride, which reacts with MMH to form a stable, less polar derivative[1][15].

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The derivative is separated on the gas chromatography column and subsequently detected and quantified by the mass spectrometer.

Conclusion

This compound represents a significant toxicological threat due to its efficient in vivo conversion to the highly reactive metabolite monomethylhydrazine. The toxicokinetics are characterized by rapid absorption and metabolic activation, leading to a toxidrome dominated by severe neurological and hepatic effects. The primary mechanism of neurotoxicity involves the depletion of the inhibitory neurotransmitter GABA, while hepatotoxicity is driven by oxidative stress and the formation of radical species. Although quantitative toxicokinetic parameters in humans are not well-defined, animal studies provide crucial dose-response data. A thorough understanding of these metabolic and toxicological pathways is essential for the clinical management of this compound poisoning and for informing public health advisories regarding the consumption of false morel mushrooms.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 2024-7257 [excli.de]

- 3. Gyromitra Mushroom Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mmsl.cz [mmsl.cz]

- 5. researchgate.net [researchgate.net]

- 6. The most dreadful mushroom toxins: a review of their toxicological mechanisms, chemical structural characteristics, and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Poisoning by Gyromitra esculenta--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdsearchlight.com [mdsearchlight.com]

- 10. Methylation of rat and mouse DNA by the mushroom poison this compound and its metabolite monomethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C4H8N2O | CID 9548611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fda.gov [fda.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Hepatotoxicity and Carcinogenicity of Gyromitrin and Monomethylhydrazine (MMH)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Gyromitrin, a mycotoxin found in several species of the fungal genus Gyromitra, presents a significant toxicological concern. Upon ingestion, this volatile and water-soluble compound is rapidly hydrolyzed into its primary toxic metabolite, monomethylhydrazine (MMH), a potent hepatotoxin and carcinogen also utilized as a component in rocket fuel.[1][2][3] This technical guide provides an in-depth examination of the mechanisms underlying the hepatotoxicity and carcinogenicity of this compound and MMH. It consolidates quantitative toxicological data, details experimental methodologies from key animal studies, and visualizes the complex biochemical pathways and experimental workflows. The primary focus is to equip researchers and drug development professionals with a thorough understanding of the toxicokinetics, mechanisms of cellular injury, genotoxicity, and carcinogenic potential of these compounds to aid in risk assessment and the development of potential therapeutic strategies.

Introduction

Mushrooms of the genus Gyromitra, commonly known as "false morels," are consumed in some cultures after specific preparation methods, such as parboiling, to reduce their toxicity.[4] However, improper preparation or consumption of raw mushrooms can lead to severe poisoning, characterized by a gastrointestinal prodrome followed by acute hepatic, renal, and central nervous system injury.[4] The toxic principle, this compound (N'-ethylidene-N-methylformohydrazide), is not directly toxic but serves as a precursor to the highly reactive and cytotoxic compound, monomethylhydrazine (MMH).[1][4] The toxicity of MMH is multifaceted, involving direct cellular damage, interference with vital metabolic pathways, and genotoxic effects that can initiate carcinogenesis.[1][5] This document synthesizes the current scientific understanding of these processes, drawing from toxicological studies and clinical reports.

Toxicokinetics and Metabolism of this compound

The toxicity of this compound is entirely dependent on its conversion to MMH. This biotransformation process begins in the acidic environment of the stomach.

2.1 Hydrolysis Pathway this compound is unstable and readily hydrolyzed into N-methyl-N-formylhydrazine (MFH) and acetaldehyde.[3] This reaction is primarily a result of acid hydrolysis in the stomach.[1][6] Subsequently, MFH is more slowly hydrolyzed to form the ultimate toxicant, monomethylhydrazine (MMH).[3][5] It is estimated that approximately 35% of an ingested dose of this compound is ultimately converted to MMH.[1] The rate of this conversion is dependent on stomach pH, with higher acidity leading to greater MMH formation.[1] Poisoning can also occur from inhaling vapors during the cooking of this compound-containing mushrooms.[6]

Hepatotoxicity of Monomethylhydrazine (MMH)

The liver is a primary target organ for MMH toxicity. Acute liver injury typically manifests within two days of exposure and can range from mild elevation of liver enzymes to fulminant hepatic failure.[4]

3.1 Mechanisms of Hepatocellular Injury MMH-induced liver damage is a multifactorial process involving metabolic disruption, oxidative stress, and direct cytotoxic effects leading to hepatocyte necrosis.[1][4]

-

Formation of Reactive Intermediates: In the liver, MMH undergoes oxidative metabolism regulated by the cytochrome P450 enzyme system.[1] This process generates highly reactive nitrosamide intermediates and methyl radicals.[1] These radicals can covalently bind to cellular macromolecules, including lipids, proteins, and nucleic acids, disrupting their function and leading to cellular necrosis.[1][4]

-

Oxidative Stress: The metabolism of hydrazines is known to produce reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[2][7] This surge in ROS can overwhelm the cell's antioxidant defenses, primarily the glutathione (GSH) pathway.[4] The resulting oxidative stress leads to lipid peroxidation of cellular membranes, mitochondrial damage, and ultimately, cell death.[4][8]

-

Mitochondrial Dysfunction: Damage to mitochondria is a critical early event in hepatocyte necrosis.[8] Oxidative stress and the direct actions of MMH metabolites can trigger the mitochondrial permeability transition pore (MMPT), leading to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and release of pro-apoptotic factors, culminating in irreversible cell death.[8]

-

Enzyme Inhibition: MMH inhibits several key enzymes. It reacts with pyridoxal 5-phosphate, the active form of vitamin B6, which is a crucial cofactor for numerous enzymatic reactions, including the synthesis of the neurotransmitter GABA.[1][4] While the depletion of GABA is primarily associated with the neurotoxic effects (seizures) of MMH, this widespread enzyme inhibition contributes to overall cellular dysfunction.[4] MMH also inhibits diamine oxidase, leading to elevated histamine levels, which can cause headaches, nausea, and abdominal pain.[1]

3.2 Histopathological Observations Histopathological examination of the liver following fatal MMH poisoning reveals extensive panlobular or multilobular hepatocyte necrosis.[9][10] This massive hepatic necrosis (MHN) is often accompanied by fatty degeneration of remaining hepatocytes, inflammatory cell infiltration, and collapse of the reticulin framework.[4][9]

Carcinogenicity of this compound and MMH

Both this compound and its metabolites, MFH and MMH, have been demonstrated to be carcinogenic in multiple animal models.[1][5] The International Agency for Research on Cancer (IARC) classifies hydrazine (the parent compound of MMH) as "probably carcinogenic to humans" (Group 2A).[11]

4.1 Mechanism of Carcinogenesis: Genotoxicity The carcinogenic activity of MMH is attributed to its genotoxic nature.[12] It functions as a DNA methylating agent.

-

DNA Adduct Formation: Following administration of this compound or MMH, methylated DNA bases have been identified in target organs.[13] Specifically, studies have detected the formation of N-7-methylguanine (N7MeGu) in the liver DNA of mice and rats.[13] Furthermore, in mice exposed to MMH at doses known to induce tumors, the highly mutagenic lesion O6-methylguanine was found in both liver and kidney DNA.[13]

-

Mutagenesis: The formation of O6-methylguanine is particularly significant, as this adduct can mispair with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. Such mutations in critical proto-oncogenes or tumor suppressor genes can initiate the process of carcinogenesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdsearchlight.com [mdsearchlight.com]

- 3. #092: this compound and Monomethylhydrazine (MMH) – Fungus Fact Friday [fungusfactfriday.com]

- 4. Gyromitra Mushroom Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mmsl.cz [mmsl.cz]

- 6. The most dreadful mushroom toxins: a review of their toxicological mechanisms, chemical structural characteristics, and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methylmalonic acidaemia leads to increased production of reactive oxygen species and induction of apoptosis through the mitochondrial/caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liver cell necrosis: cellular mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Massive hepatic necrosis with large regenerative nodules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Two sides of one coin: massive hepatic necrosis and progenitor cell-mediated regeneration in acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydrazine - Wikipedia [en.wikipedia.org]

- 12. series.publisso.de [series.publisso.de]

- 13. Methylation of rat and mouse DNA by the mushroom poison this compound and its metabolite monomethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Neurotoxic Effects of Gyromitrin and Its Impact on GABA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gyromitrin, a mycotoxin found in certain species of Gyromitra mushrooms, presents a significant neurotoxic threat upon ingestion. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's neurotoxicity, with a particular focus on its detrimental impact on the synthesis of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). The guide details the metabolic activation of this compound to its toxic metabolite, monomethylhydrazine (MMH), and the subsequent inhibition of key enzymes in the GABAergic pathway. Quantitative toxicological data, detailed experimental protocols for investigating these neurotoxic effects, and visual representations of the involved pathways are presented to serve as a critical resource for researchers in toxicology, neuroscience, and pharmacology.

Introduction

Gyromitra esculenta, commonly known as the false morel, is a species of mushroom that, despite its name suggesting edibility, contains the potent toxin this compound.[1] Poisoning incidents, referred to as Gyromitra syndrome, have been reported globally, characterized by a range of symptoms from gastrointestinal distress to severe neurological manifestations, including seizures and coma.[1][2] The neurotoxicity of this compound is not direct but is mediated through its hydrolysis and metabolism to monomethylhydrazine (MMH), a highly reactive compound.[1][3][4] This guide elucidates the intricate biochemical cascade initiated by this compound, leading to a critical disruption of central nervous system (CNS) homeostasis through the impairment of GABA synthesis. Understanding these mechanisms is paramount for the development of effective diagnostic and therapeutic strategies for this compound poisoning.

Mechanism of Neurotoxicity

The neurotoxic effects of this compound are a direct consequence of the in vivo formation of MMH. This process begins with the hydrolysis of this compound in the acidic environment of the stomach to form N-methyl-N-formylhydrazine (MFH), which is then further metabolized, primarily in the liver, to MMH.[1][5] MMH is the ultimate neurotoxic agent, exerting its effects by interfering with the synthesis of GABA.

GABA is the primary inhibitory neurotransmitter in the mammalian CNS, crucial for regulating neuronal excitability.[6] A reduction in GABA levels leads to a state of neuronal hyperexcitability, manifesting as the neurological symptoms observed in this compound poisoning, such as agitation, delirium, and seizures.[1][7]

The impact of MMH on GABA synthesis occurs through two primary inhibitory actions:

-

Inhibition of Pyridoxal Phosphokinase: MMH directly inhibits pyridoxal phosphokinase, the enzyme responsible for phosphorylating pyridoxine (vitamin B6) into its biologically active form, pyridoxal 5'-phosphate (PLP).[1][8]

-

Inhibition of Glutamic Acid Decarboxylase (GAD): PLP is an essential cofactor for glutamic acid decarboxylase (GAD), the enzyme that catalyzes the conversion of glutamate to GABA.[6] By depleting the available PLP, MMH indirectly inhibits GAD activity. Furthermore, MMH can directly inactivate GAD.[1]

This dual inhibition leads to a significant reduction in GABA synthesis, thereby disrupting the delicate balance between excitatory and inhibitory neurotransmission in the brain.

Quantitative Toxicological Data

The toxicity of this compound and its metabolite MMH has been quantified in various animal models. The following tables summarize the available lethal dose (LD50) data.

| Table 1: Acute Oral LD50 of this compound | |

| Species | LD50 (mg/kg) |

| Mouse | 344[9][10] |

| Rat | 320[9][10] |

| Rabbit | 50-70[9][10] |

| Table 2: Estimated Human Lethal Dose of this compound | |

| Population | Estimated Lethal Dose (mg/kg) |

| Adults | 25-50[1][11] |

| Children | 10-30[1][11] |

| Table 3: Acute Toxicity of Monomethylhydrazine (MMH) | | | :--- | :--- | :--- | | Species | Route | LD50/LC50 | | Dog | Intravenous | 12 mg/kg[2] | | Dog | Inhalation | 96 ppm/1 hour[2] | | Guinea Pig | Skin | 48 mg/kg[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's neurotoxicity and its impact on GABA synthesis.

Determination of this compound and MMH in Biological Samples via GC-MS

This protocol is adapted from methods described for the analysis of hydrazones in mushroom samples.[10]

Objective: To quantify the concentration of this compound and its metabolite MMH in biological matrices (e.g., plasma, tissue homogenates).

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Pentafluorobenzoyl chloride (derivatizing agent)

-

Solvents: Hexane, Dichloromethane (HPLC grade)

-

Internal standard (e.g., isotope-labeled MMH)

-

Sample homogenization equipment

-

Centrifuge

-

Vortex mixer

-

pH meter

Procedure:

-

Sample Preparation:

-

Homogenize tissue samples in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

-

For plasma samples, perform a protein precipitation step (e.g., with acetonitrile).

-

Centrifuge the homogenate/precipitated sample to pellet solids.

-

-

Hydrolysis (for total this compound determination):

-

To an aliquot of the supernatant, add an equal volume of 2M HCl.

-

Incubate at 80°C for 30 minutes to hydrolyze this compound to MMH.

-

Neutralize the sample with an appropriate base (e.g., NaOH).

-

-

Derivatization:

-

To the hydrolyzed or non-hydrolyzed sample (for free MMH), add the internal standard.

-

Add 100 µL of pentafluorobenzoyl chloride solution (10% in hexane).

-

Vortex vigorously for 1 minute.

-

Allow the phases to separate.

-

-

Extraction:

-

Extract the derivatized MMH into an organic solvent (e.g., dichloromethane).

-

Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of hexane for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject the sample onto the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Establish a temperature program to achieve optimal separation.

-

Set the mass spectrometer to operate in selected ion monitoring (SIM) mode for the characteristic ions of the derivatized MMH and internal standard.

-

-

Quantification:

-

Generate a calibration curve using standards of derivatized MMH.

-

Calculate the concentration of MMH in the samples based on the peak area ratios relative to the internal standard.

-

In Vitro Inhibition of Pyridoxal Kinase by MMH

This protocol is a conceptual adaptation based on standard kinase assay methodologies.[1][12]

Objective: To determine the inhibitory effect of MMH on pyridoxal kinase activity.

Materials:

-

Recombinant or purified pyridoxal kinase

-

Substrates: Pyridoxal, ATP

-

MMH solutions of varying concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2)

-

Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay) or HPLC method for PLP quantification

-

Microplate reader (for kit-based assays)

Procedure:

-

Enzyme Reaction:

-

In a microplate well, combine the assay buffer, pyridoxal kinase, and varying concentrations of MMH (or vehicle control).

-

Pre-incubate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding a mixture of pyridoxal and ATP.

-

Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

-

-

Detection of Activity:

-

Using a Kinase Activity Kit: Stop the reaction and measure the amount of ADP produced according to the manufacturer's instructions.

-

Using HPLC: Stop the reaction (e.g., by adding trichloroacetic acid). Centrifuge to pellet precipitated protein. Analyze the supernatant for the formation of pyridoxal-5'-phosphate (PLP) by reverse-phase HPLC with UV or fluorescence detection.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each MMH concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the MMH concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

To determine the inhibition kinetics (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (pyridoxal or ATP) and the inhibitor (MMH) and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

-

In Vitro Inhibition of Glutamic Acid Decarboxylase (GAD) by MMH

This protocol is based on established methods for measuring GAD activity.[7][13]

Objective: To assess the inhibitory effect of MMH on GAD activity.

Materials:

-

Brain tissue homogenate (as a source of GAD) or purified GAD

-

Substrate: L-Glutamic acid

-

Cofactor: Pyridoxal-5'-phosphate (PLP)

-

MMH solutions of varying concentrations

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2)

-

Method for GABA quantification (e.g., HPLC with pre-column derivatization, or a fluorometric assay)

Procedure:

-

Enzyme Preparation:

-

Prepare a crude enzyme extract by homogenizing brain tissue (e.g., from rodents) in a suitable buffer and centrifuging to remove cellular debris.

-

-

Inhibition Assay:

-

In a reaction tube, combine the assay buffer, brain homogenate (enzyme source), PLP, and varying concentrations of MMH (or vehicle control).

-

Pre-incubate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding L-glutamic acid.

-

Incubate for a specific time (e.g., 60 minutes) at 37°C.

-

-

GABA Quantification:

-

Stop the reaction (e.g., by boiling or adding acid).

-

Centrifuge to pellet precipitated protein.

-

Analyze the supernatant for the amount of GABA produced using a validated method such as HPLC with o-phthaldialdehyde (OPA) derivatization and fluorescence detection.

-

-

Data Analysis:

-

Calculate the rate of GABA formation for each condition.

-

Determine the percentage of GAD inhibition for each MMH concentration relative to the control.

-

Calculate the IC50 value for MMH inhibition of GAD.

-

Investigate the mechanism of inhibition by varying substrate and inhibitor concentrations as described for the pyridoxal kinase assay.

-

Animal Model for Acute this compound Neurotoxicity

This protocol provides a framework for an in vivo study in a rodent model.

Objective: To evaluate the neurotoxic effects of acute this compound exposure in rodents, with a focus on GABAergic system-related endpoints.

Materials:

-

Laboratory rodents (e.g., male and female Sprague-Dawley rats or C57BL/6 mice)

-

This compound extract or purified this compound

-

Vehicle (e.g., corn oil or saline)

-

Behavioral testing apparatus (e.g., open field arena, elevated plus maze)

-

Equipment for euthanasia and tissue collection

-

Analytical equipment for measuring GABA and glutamate levels in brain tissue.

Procedure:

-

Animal Dosing:

-

Administer this compound (at various dose levels) or vehicle to the animals via oral gavage.

-

Include a positive control group treated with a known convulsant (e.g., pentylenetetrazol).

-

-

Behavioral Observations:

-

Continuously monitor the animals for the onset of clinical signs of toxicity, including tremors, ataxia, seizures, and changes in general activity.

-

At specific time points post-dosing, conduct standardized behavioral tests to assess anxiety-like behavior (elevated plus maze) and locomotor activity (open field test).[14]

-

-

Endpoint Analysis:

-

Rapidly collect brain tissue (e.g., cortex, hippocampus, cerebellum).

-

Analyze the brain tissue for:

-

GABA and glutamate levels using HPLC or mass spectrometry.

-

GAD activity using the assay described in Protocol 4.3.

-

Histopathological changes in neuronal populations.

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The number of animals used should be minimized, and procedures should be designed to reduce pain and distress.

Visualization of Pathways and Workflows

Signaling Pathways

Experimental Workflows

Conclusion

The neurotoxicity of this compound is a complex process initiated by its metabolic conversion to MMH, which critically impairs GABA synthesis through the inhibition of pyridoxal phosphokinase and glutamic acid decarboxylase. This disruption of inhibitory neurotransmission underlies the severe neurological symptoms associated with Gyromitra mushroom poisoning. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for researchers to further investigate the toxicokinetics and toxicodynamics of this compound, explore potential therapeutic interventions, and develop more sensitive diagnostic tools. A thorough understanding of the molecular mechanisms of this compound neurotoxicity is essential for mitigating the public health risks associated with the consumption of these toxic mushrooms and for advancing the broader field of neurotoxicology.

References

- 1. Measurement of Pyridoxal Kinase Activity [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. assaygenie.com [assaygenie.com]

- 4. repositorio.uc.cl [repositorio.uc.cl]

- 5. discovery.csiro.au [discovery.csiro.au]

- 6. A 19-year longitudinal assessment of this compound-containing (Gyromitra spp.) mushroom poisonings in Michigan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An HPLC-based assay for improved measurement of glutamate decarboxylase inhibition/activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PYRIDOXAL KINASE OF HUMAN BRAIN AND ITS INHIBITION BY HYDRAZINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Behavioral evaluation of mice deficient in GABA(B(1)) receptor isoforms in tests of unconditioned anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2024-7257 [excli.de]

- 11. Gyromitra Mushroom Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. resources.rndsystems.com [resources.rndsystems.com]

- 13. Determination of glutamic acid decarboxylase activity and inhibition by an H2O2-sensing glutamic acid oxidase biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Behavioral Models | Behavioral and Functional Neuroscience Lab | Wu Tsai Neurosciences Institute [neuroscience.stanford.edu]

Toxicological Profile of Gyromitra Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of various mushroom species belonging to the genus Gyromitra. Commonly known as "false morels," these fungi present a significant health risk due to the presence of the toxin gyromitrin and its metabolites. This document consolidates current knowledge on the chemistry of these toxins, their mechanisms of action, quantitative toxicological data, and the experimental protocols used for their analysis, with a focus on providing actionable information for research and development.

Introduction to Gyromitra Species and this compound Poisoning

The genus Gyromitra encompasses approximately 18 species of ascomycete fungi.[1][2] While some species are consumed as delicacies in certain regions after specific preparation, many contain the potent toxin this compound, rendering them poisonous when raw or improperly cooked.[2][3] The most notorious species is Gyromitra esculenta, but other species such as G. gigas and G. fastigiata are also of toxicological concern.[1][4]

Gyromitra poisoning, or Gyromitra syndrome, is characterized by a delayed onset of symptoms, typically appearing 5 to 12 hours after ingestion.[4] Initial manifestations are gastrointestinal, including nausea, vomiting, and diarrhea.[1][4] In severe cases, this can progress to hepatotoxicity, neurotoxicity (including seizures and coma), and renal impairment.[1][4][5]

Chemistry and Metabolism of Gyromitra Toxins

The primary toxic compound in Gyromitra species is this compound, chemically identified as acetaldehyde N-methyl-N-formylhydrazone.[6] this compound itself is a volatile and water-soluble hydrazine compound that is unstable and readily hydrolyzes, especially under acidic conditions such as those found in the stomach.[6][7]

The toxicity of this compound is not direct but results from its in vivo hydrolysis into highly toxic metabolites. The metabolic activation proceeds in two main steps:

-

Hydrolysis to N-methyl-N-formylhydrazine (MFH): In the stomach, this compound is hydrolyzed to form MFH.[1]

-

Conversion to Monomethylhydrazine (MMH): MFH is then further metabolized, primarily in the liver via cytochrome P450 oxidation, to monomethylhydrazine (MMH), the principal toxic agent.[4][6]

MMH is a potent, cytotoxic compound and is also used as a rocket propellant.[1][8] It is this metabolite that is responsible for the systemic effects observed in Gyromitra poisoning.

Figure 1: Metabolic activation of this compound.

Mechanism of Action and Toxicological Effects

The toxicity of MMH is multifaceted, affecting the central nervous system (CNS), liver, and red blood cells.

Neurotoxicity

The primary mechanism of MMH-induced neurotoxicity is its interference with vitamin B6 (pyridoxine) metabolism.[6] MMH reacts with pyridoxal-5-phosphate (PLP), the active form of vitamin B6, forming a hydrazone.[6] PLP is an essential cofactor for the enzyme glutamic acid decarboxylase (GAD), which catalyzes the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[4][9]

By depleting the available PLP, MMH leads to reduced GABA synthesis.[4] This depletion of GABA in the CNS disrupts the balance between excitatory and inhibitory neurotransmission, leading to a state of hyperexcitability that manifests as seizures, dizziness, and vertigo.[4][6]

Figure 2: MMH-induced inhibition of GABA synthesis.

Hepatotoxicity and Carcinogenicity

MMH is also a potent hepatotoxin.[4] Its metabolism via cytochrome P450 can lead to the formation of reactive nitrosamide intermediates and methyl radicals.[6] These reactive species can cause oxidative stress, leading to lipid peroxidation, glutathione depletion, and the formation of covalent bonds with cellular macromolecules, ultimately resulting in hepatocellular necrosis and liver damage.[6][10][11]

Furthermore, MMH and its precursors have been shown to be carcinogenic in animal studies.[8] The genotoxic potential is attributed to the formation of these reactive intermediates which can methylate DNA, potentially leading to mutations and tumor initiation.[4]

Quantitative Toxicological Data